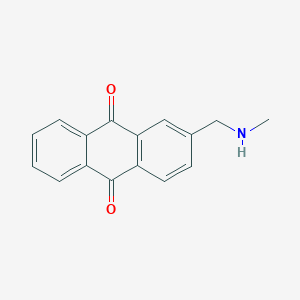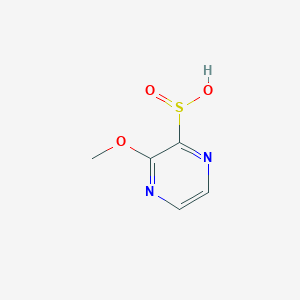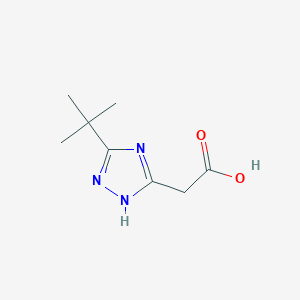
(S)-4-(1-Aminoallyl)-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(1-Aminoallyl)-2-methoxyphenol is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an aminoallyl group attached to a methoxyphenol backbone. The presence of the chiral center makes it an important molecule for enantioselective synthesis and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoallyl)-2-methoxyphenol typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the palladium-catalyzed asymmetric allylic amination. This method uses chiral oxamide–phosphine ligands to achieve high regio- and enantioselectivity . The reaction conditions often include the use of vinyl benzoxazinones and alkylamines, with the palladium catalyst facilitating the formation of the aminoallyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using similar catalytic methods. The scalability of the palladium-catalyzed process makes it suitable for industrial applications, ensuring high yields and enantioselectivity.
化学反応の分析
Types of Reactions
(S)-4-(1-Aminoallyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The aminoallyl group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenols depending on the reagents used.
科学的研究の応用
(S)-4-(1-Aminoallyl)-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (S)-4-(1-Aminoallyl)-2-methoxyphenol involves its interaction with specific molecular targets. The aminoallyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The methoxyphenol backbone provides additional binding interactions, enhancing the compound’s specificity and potency.
類似化合物との比較
Similar Compounds
(S)-3-(1-Aminoallyl)-5-bromopyridin-2-amine: Similar structure with a bromopyridine ring.
(S)-2-(1-Aminoallyl)phenol: Similar structure with a phenol group.
Uniqueness
(S)-4-(1-Aminoallyl)-2-methoxyphenol is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity. Its methoxy group differentiates it from other similar compounds, providing unique properties in terms of solubility and reactivity.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
4-[(1S)-1-aminoprop-2-enyl]-2-methoxyphenol |
InChI |
InChI=1S/C10H13NO2/c1-3-8(11)7-4-5-9(12)10(6-7)13-2/h3-6,8,12H,1,11H2,2H3/t8-/m0/s1 |
InChIキー |
LBJYDNKIMLIYKK-QMMMGPOBSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)[C@H](C=C)N)O |
正規SMILES |
COC1=C(C=CC(=C1)C(C=C)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-methyl-10,13-dithia-3,4,5-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B12961271.png)
![7-Benzyl-4-(4-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12961272.png)



![(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid](/img/structure/B12961309.png)
